2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide is a chemical compound with the CAS Number: 691868-81-2 . It has a molecular weight of 363.22 and its IUPAC name is this compound . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H7F6N5O/c14-12(15,16)6-3-8(13(17,18)19)22-10-5(6)1-2-9-21-7(4-24(9)10)11(25)23-20/h1-4H,20H2,(H,23,25) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Structural Analysis and Chemical Properties
The compound 2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide and related derivatives have been studied for their structural properties. For instance, Fun et al. (1996) analyzed the structures of similar imidazonaphthyridine derivatives, revealing planar molecular structures and the existence of dimers formed through intermolecular C-H...N hydrogen bonds. Such studies are important for understanding the chemical behavior and potential applications of these compounds (Fun et al., 1996).
Antiviral Applications
A study by Takahashi et al. (2019) explored the use of a compound with the imidazo[1,2-a][1,8]naphthyridine scaffold, specifically CDM-3008, showing anti-HCV activity with an interferon-like effect. This highlights the potential of related compounds in antiviral therapy (Takahashi et al., 2019).
DNA Damage Protection
Compounds with the imidazo[1,2-a][1,8]naphthyridine structure have been investigated for their protective activity against DNA damage. Abdel-Wahab et al. (2009, 2010) studied new derivatives and found that certain compounds showed significant protection against DNA damage induced by the bleomycin-iron complex (Abdel-Wahab et al., 2009) (Abdel-Wahab et al., 2010).
Synthesis and Evaluation as Cytotoxic Agents
Research by Fadda et al. (2012) involved synthesizing a series of substituted 1,8-naphthyridine derivatives, including those related to the compound , and evaluating them as cytotoxic and antitumor agents. This research contributes to the exploration of these compounds in cancer therapy (Fadda et al., 2012).
Synthesis Techniques and Molecular Interactions
Li et al. (2012) developed a synthetic protocol for creating imidazo[1,2-a]pyridines and imidazo[1,2,3-ij][1,8]naphthyridine derivatives. This research is significant for understanding the synthesis of complex molecules and could be applied to synthesize variants of this compound (Li et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N5O/c14-12(15,16)6-3-8(13(17,18)19)22-10-5(6)1-2-9-21-7(4-24(9)10)11(25)23-20/h1-4H,20H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITZKGDNMRCOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.